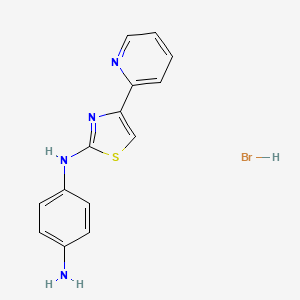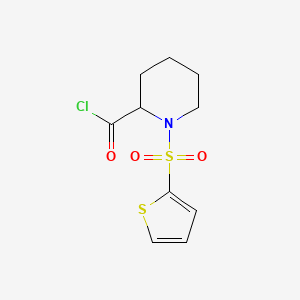
N-(4-Pyridin-2-YL-thiazol-2-YL)-benzene-1,4-diamine hydrobromide
Vue d'ensemble
Description
N-(4-Pyridin-2-YL-thiazol-2-YL)-benzene-1,4-diamine hydrobromide is a useful research compound. Its molecular formula is C14H13BrN4S and its molecular weight is 349.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
N-(4-Pyridin-2-YL-thiazol-2-YL)-benzene-1,4-diamine hydrobromide is a synthetic compound that has been found to exhibit significant antibacterial activity . The primary targets of this compound are bacterial cells, particularly both Gram-negative and Gram-positive bacteria . The compound’s antibacterial activity is attributed to the presence of thiazole and sulfonamide moieties .
Mode of Action
The compound interacts with its bacterial targets by penetrating the bacterial cell membranes . This interaction results in the creation of pores in the bacterial cell membranes, leading to faster killing-kinetics towards bacterial cells .
Biochemical Pathways
The compound’s ability to create pores in bacterial cell membranes suggests that it disrupts the integrity of these membranes, potentially affecting multiple biochemical pathways within the bacterial cells .
Pharmacokinetics
The compound’s potent antibacterial activity suggests that it may have favorable bioavailability .
Result of Action
The result of the compound’s action is the potent antibacterial activity against both Gram-negative and Gram-positive bacteria . The compound exhibits low minimum inhibitory concentration (MIC) values against various bacterial strains, indicating its high efficacy . Furthermore, the compound shows negligible haemolytic activity towards human red blood cells, suggesting a good safety profile .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the presence of other agents, such as the cell-penetrating peptide octaarginine, can enhance the compound’s antibacterial activity . .
Analyse Biochimique
Biochemical Properties
N-(4-Pyridin-2-YL-thiazol-2-YL)-benzene-1,4-diamine hydrobromide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to exhibit antibacterial activity by interacting with bacterial cell membranes and creating pores, leading to cell lysis . Additionally, it has been observed to inhibit certain enzymes involved in bacterial metabolism, thereby disrupting their growth and proliferation .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to affect the expression of genes involved in cell cycle regulation, leading to altered cell proliferation rates . Furthermore, it impacts cellular metabolism by inhibiting key metabolic enzymes, resulting in reduced energy production and altered metabolic flux .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, it has been shown to inhibit cyclin-dependent kinases, which play a crucial role in cell cycle progression . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This compound exhibits stability under certain conditions, but it can degrade over time, leading to reduced efficacy . Long-term studies have shown that prolonged exposure to this compound can result in sustained changes in cellular function, including altered gene expression and metabolic activity . These temporal effects are crucial for understanding the long-term implications of using this compound in therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits therapeutic effects, such as antibacterial activity and modulation of cell signaling pathways . At higher doses, it can cause toxic or adverse effects, including cell death and tissue damage . These dosage-dependent effects are important for determining the safe and effective use of this compound in clinical settings.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in cellular metabolism, influencing metabolic flux and metabolite levels . For example, this compound has been shown to inhibit enzymes involved in the glycolytic pathway, leading to reduced glucose metabolism and altered energy production . Understanding these metabolic pathways is essential for elucidating the overall impact of this compound on cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. It has been observed to accumulate in certain tissues, leading to localized effects on cellular function . The transport and distribution properties of this compound are critical for understanding its pharmacokinetics and therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. This compound can be targeted to specific compartments or organelles within the cell through post-translational modifications and targeting signals . For instance, it has been observed to localize to the nucleus, where it can interact with transcription factors and modulate gene expression . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and therapeutic potential.
Propriétés
IUPAC Name |
4-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzene-1,4-diamine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4S.BrH/c15-10-4-6-11(7-5-10)17-14-18-13(9-19-14)12-3-1-2-8-16-12;/h1-9H,15H2,(H,17,18);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQLFSTWWEJEBSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CSC(=N2)NC3=CC=C(C=C3)N.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 3-amino-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1389508.png)




![N1-(6-bromobenzo[d]thiazol-2-yl)-N2,N2-diethylethane-1,2-diamine](/img/structure/B1389514.png)

![Methyl 2-imino-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B1389517.png)

![(2-{[(tert-butoxycarbonyl)amino]methyl}-1H-benzimidazol-1-yl)acetic acid](/img/structure/B1389521.png)


![7-Hydroxy-2-methyl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1389527.png)
